5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine belongs to the class of pyrazolo[3,4-b]pyridines, which are bicyclic heteroaromatic compounds formed by fusing a pyrazole ring with a pyridine ring. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities. 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine itself serves as a versatile building block for synthesizing more complex molecules with potential biological applications. []
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is a halogenated heterocyclic aromatic organic compound characterized by the presence of both bromine and iodine atoms on a pyrazolo[3,4-b]pyridine ring structure. This compound is recognized for its potential as a building block in the synthesis of more complex organic molecules and has garnered interest in medicinal chemistry due to its biological activity against various targets, particularly tropomyosin receptor kinases (TRKs) .
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine belongs to the class of pyrazolo compounds, which are known for their diverse biological activities and applications in pharmaceuticals. Its specific classification as a halogenated derivative enhances its reactivity and potential applications in chemical reactions .
The synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions. One common synthetic route includes the halogenation of pyrazolo[3,4-b]pyridine derivatives using bromine and iodine under controlled conditions .
Technical Details:
The molecular formula of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine is C6H3BrI N3, with a molecular weight of approximately 323.92 g/mol. The structure features a fused bicyclic system that includes both pyrazole and pyridine rings.
This compound's unique halogenation pattern contributes to its reactivity in various chemical transformations .
3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine can undergo several types of chemical reactions:
Technical Details:
The primary mechanism of action for 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with tropomyosin receptor kinases (TRKs). The compound inhibits TRK activity, which subsequently affects downstream signaling pathways such as Ras/Erk, phospholipase C-gamma (PLC-γ), and phosphoinositide 3-kinase/Akt (PI3K/Akt) .
The inhibition of TRKs by this compound can lead to significant biological effects, including the prevention of cell proliferation and differentiation. Its pharmacokinetic profile indicates good plasma stability for derivatives used in therapeutic contexts .
The physical properties of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine include:
The chemical properties are influenced by the presence of halogen atoms which enhance its reactivity:
The compound has significant applications in medicinal chemistry:
Pyrazolo[3,4-b]pyridines represent a privileged class of nitrogen-dense heterocycles in drug discovery, characterized by a fused bicyclic structure that mimics purine bases. This molecular framework serves as a versatile bioisostere for purine-based pharmaceuticals, enabling targeted interactions with biological macromolecules. The scaffold’s intrinsic polarity enhances aqueous solubility, while its aromatic system facilitates π-stacking and hydrophobic binding. Halogenation at C3 and C5 positions—specifically 3-bromo-5-iodo substitution—introduces distinct electronic and steric properties that leverage orthogonal reactivity for sequential cross-coupling reactions. This strategic functionalization transforms the core into a multipurpose building block for constructing complex pharmacophores, particularly kinase inhibitors and antimicrobial agents [6] [8].
The synthetic exploration of halogenated pyrazolo[3,4-b]pyridines accelerated in the early 2000s alongside advances in transition-metal-catalyzed coupling methodologies. Early routes relied on direct electrophilic halogenation, which often yielded regioisomeric mixtures due to the ambident nucleophilicity of the pyrazole ring. The unambiguous synthesis of 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 1305324-61-1) was first achieved through a stepwise approach:
This sequence capitalizes on the differential electronic activation imparted by the first halogen, establishing C3 as the preferred site for subsequent electrophilic substitution. The compound’s structural identity was unequivocally confirmed via spectroscopic techniques (¹H/¹³C NMR) and high-resolution mass spectrometry, with the orthogonal halogen positioning validated by X-ray crystallography in related derivatives [3] [8].
Table 1: Physicochemical Properties of 3-Bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine
Property | Value | Measurement Conditions | |
---|---|---|---|
Molecular Formula | C₆H₃BrIN₃ | - | |
Molecular Weight | 323.92 g/mol | - | |
CAS Registry Number | 1305324-61-1 | - | |
Density | 2.559 ± 0.06 g/cm³ | Predicted | |
Melting Point | 188–192°C | Empirical | |
pKa | 7.72 ± 0.40 | Predicted | |
Storage Stability | Under inert gas (N₂/Ar), 2–8°C | Recommended | [5] [8] [9] |
Commercial availability emerged post-2010 (e.g., Sigma-Aldrich’s AldrichCPR collection), driven by demand for structurally diverse cross-coupling partners. Suppliers like Adesis and Fluorochem now offer the compound at 95% purity, though analytical data remains limited due to its niche application in early-stage research [3] [10].
The 3-bromo-5-iodo-1H-pyrazolo[3,4-b]pyridine scaffold exhibits deliberate chemoselectivity in metal-catalyzed reactions, governed by the distinct kinetic and thermodynamic profiles of C–I vs. C–Br bonds. The C5-iodo substituent undergoes oxidative addition with Pd(0) at room temperature, while the C3-bromo group requires elevated temperatures (>80°C) or specialized catalysts (e.g., XPhos Pd G3). This sequential functionalization capability enables programmable synthesis of asymmetrically disubstituted derivatives:
Table 2: Synthetic Applications in Medicinal Chemistry
Transformation | Reaction Conditions | Application Target | Biological Activity | |
---|---|---|---|---|
C5-Iodo Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 50°C | Sulfonamide conjugates | Antibacterial agents vs. Gram(+)/Gram(-) pathogens | |
C3-Bromo Buchwald-Hartwig | CuI, trans-N,N′-dimethylcyclohexane-1,2-diamine, K₃PO₄, DMSO, 110°C | Kinase hinge-binding motifs | c-Met/Raf kinase inhibition | |
Sequential Functionalization | Step 1: C5 Sonogashira; Step 2: C3 Cyanation | PET radioligands (¹⁸F/¹¹C labeling) | Tumor imaging probes | [6] [9] [10] |
This halogen synergy has proven instrumental in designing:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8